molecular formula C14H15N3O2 B3170556 5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one CAS No. 944789-76-8

5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B3170556
CAS No.: 944789-76-8
M. Wt: 257.29 g/mol
InChI Key: ZFSKRFXREFTNAO-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a heterocyclic compound featuring a pyrrolo-pyrazolone core with a hydroxyethyl substituent at position 5, a methyl group at position 3, and a phenyl ring at position 2.

Properties

IUPAC Name

5-(2-hydroxyethyl)-3-methyl-4-phenyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-11-12(16-15-9)14(19)17(7-8-18)13(11)10-5-3-2-4-6-10/h2-6,13,18H,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSKRFXREFTNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(N(C(=O)C2=NN1)CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-Hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (CAS 944789-76-8) is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its biological effects, including its mechanisms of action, therapeutic potentials, and structure-activity relationships.

Chemical Structure and Properties

The compound has a molecular formula of C14H15N3O2C_{14}H_{15}N_3O_2 and a molecular weight of 257.28 g/mol. Its structure features a dihydropyrrolo-pyrazolone core, which is known for diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrazolone have shown effectiveness against various bacteria, including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for some related compounds was reported as low as 0.21 µM .

CompoundMIC (µM)Target Organism
Example Compound A0.21Pseudomonas aeruginosa
Example Compound B0.25Escherichia coli

Anti-inflammatory Activity

The pyrazolone moiety is recognized for its anti-inflammatory properties. Compounds similar to 5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one have been evaluated for their ability to inhibit pro-inflammatory cytokines such as IL-6 in various models . The structure-activity relationship suggests that modifications at specific positions enhance anti-inflammatory efficacy.

Cytotoxic Effects

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in inflammation and microbial resistance. For instance, studies on related dihydropyrrolo compounds have identified their role as Toll-like receptor (TLR) antagonists, which play a crucial role in the innate immune response .

Case Studies

  • TLR9 Antagonism : A study identified dihydropyrrolo derivatives as selective TLR9 antagonists. These compounds demonstrated significant inhibition of IL-6 production in CpG-induced mouse models, suggesting potential therapeutic applications in inflammatory diseases .
  • Antibacterial Screening : In another study focusing on thiazolo-pyridine derivatives, compounds were screened for their antibacterial activity against E. coli and P. aeruginosa, with promising results indicating the potential for developing new antimicrobial agents .

Comparison with Similar Compounds

Key Observations :

  • Hydroxyethyl vs. Hydroxyphenyl : The hydroxyethyl group in the target compound improves solubility compared to the hydroxyphenyl analog, which may suffer from π-π stacking interactions reducing bioavailability .
  • Aromatic Substitutions : Halogenated phenyl groups (e.g., BH36609 with 4-fluorophenyl) introduce electronic effects that could enhance binding affinity in enzyme inhibition .
  • Biological Activity : The TmPPase inhibitor (Compound 12) demonstrates moderate activity (IC50 = 25 μM), suggesting the core scaffold’s versatility for targeting parasitic enzymes .

Q & A

Q. What are the standard synthetic routes for preparing 5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, and what key parameters influence yield and purity?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or α,β-unsaturated carbonyl precursors. For example, L-isoleucine methyl ester hydrochloride has been used as a starting material for analogous pyrrolopyrazole derivatives, followed by sequential alkylation and cyclization steps . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol or THF improves solubility of intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) optimize regioselectivity during cyclization .
  • Temperature : Controlled reflux (70–90°C) minimizes side reactions like over-oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • ¹H/¹³C NMR : Critical for confirming the pyrrolopyrazole core and substituent positions. For example, the hydroxyethyl group shows a triplet near δ 3.5 ppm (CH₂), while the methyl group resonates as a singlet at δ 2.1–2.3 ppm .
  • X-ray crystallography : Resolves tautomeric ambiguity in the pyrazole ring and hydrogen-bonding networks, as demonstrated for structurally similar compounds .
  • FT-IR : The carbonyl stretch (C=O) appears at 1680–1700 cm⁻¹, and N-H vibrations (pyrazole) are observed near 3200 cm⁻¹ .

Advanced Research Questions

Q. How can researchers address challenges in determining tautomeric equilibria or regioselectivity in substitution reactions involving this compound?

Tautomerism in the pyrazole ring and β-diketone substructures can be analyzed via:

  • Variable-temperature NMR : Monitors chemical shift changes to identify dominant tautomers .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stabilization energies of tautomeric forms, guided by intramolecular hydrogen bonds .
    For regioselectivity in substitutions (e.g., electrophilic aromatic substitution), steric and electronic effects are probed using:
  • Directed ortho-metalation : Bulky directing groups (e.g., methoxy) enhance selectivity at the para position of the phenyl ring .

Q. What in vitro models are appropriate for evaluating its bioactivity, and how should controls be designed?

  • Antifungal assays : Use standardized microdilution methods (CLSI M38-A2) against Candida albicans or Aspergillus fumigatus. Include fluconazole as a positive control and solvent-only (DMSO) as a negative control .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) with IC₅₀ calculations. Normalize results to untreated cells and validate with doxorubicin as a reference .

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

Contradictions often arise from variations in:

  • Experimental conditions : Standardize inoculum size (e.g., 1–5 × 10³ CFU/mL for antifungal assays) and incubation time (24–48 hours) .
  • Compound purity : Validate via HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates .

Q. What methodologies assess its environmental fate and ecotoxicological impact?

  • Degradation studies : Use OECD 301B guidelines to measure biodegradability in aqueous systems. Monitor hydrolysis products via LC-MS .
  • Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) determine EC₅₀ values. Include reference compounds (e.g., potassium dichromate) for validation .

Methodological Considerations

  • Experimental design : Use randomized block designs for bioactivity assays to account for spatial/temporal variability .
  • Data validation : Cross-reference spectral data with databases (e.g., Cambridge Structural Database) to confirm novel structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 2
5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

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